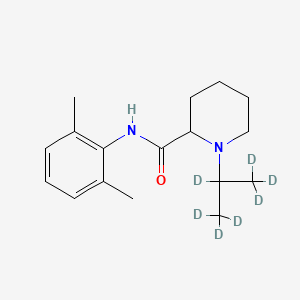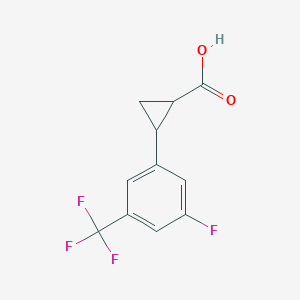![molecular formula C14H9BrN2O2 B12308948 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)
2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid is an organic compound with the molecular formula C14H9BrN2O2. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)-3H-benzo[d]imidazole-5-carboxylic acid
- 2-(4-fluorophenyl)-3H-benzo[d]imidazole-5-carboxylic acid
- 2-(4-methylphenyl)-3H-benzo[d]imidazole-5-carboxylic acid
Uniqueness
2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets .
属性
分子式 |
C14H9BrN2O2 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) |
InChI 键 |
AOXAYONETOKCQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)





![4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12308913.png)

![L-Glutamic acid,N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12308923.png)
![2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B12308926.png)
![N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide](/img/structure/B12308934.png)
![Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate](/img/structure/B12308942.png)
